Phenol, 2-(3-(phenylimino)-1-propenyl)-, acetate (ester)
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Overview
Description
Phenol, 2-(3-(phenylimino)-1-propenyl)-, acetate (ester) is an organic compound that belongs to the class of phenolic esters. This compound is characterized by the presence of a phenol group, an imine group, and an acetate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenolic esters typically involves the esterification of phenols with acetic acid or acetic anhydride. For Phenol, 2-(3-(phenylimino)-1-propenyl)-, acetate (ester), the synthesis can be achieved through the reaction of the corresponding phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of phenolic esters can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of azeotropic distillation can also be employed to remove water formed during the reaction, driving the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(3-(phenylimino)-1-propenyl)-, acetate (ester) undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The acetate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Phenolic derivatives and substituted esters.
Scientific Research Applications
Phenol, 2-(3-(phenylimino)-1-propenyl)-, acetate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Phenol, 2-(3-(phenylimino)-1-propenyl)-, acetate (ester) involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. The acetate ester group can undergo hydrolysis to release acetic acid, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: Similar in structure but lacks the imine group.
Phenol, 2-(3-(phenylimino)-1-propenyl)-: Similar but without the acetate ester group.
Phenol, 2-(3-(phenylimino)-1-propenyl)-, carbonate (ester): Similar but with a carbonate ester group instead of an acetate ester.
Uniqueness
Phenol, 2-(3-(phenylimino)-1-propenyl)-, acetate (ester) is unique due to the presence of both an imine group and an acetate ester group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific research applications .
Properties
CAS No. |
96550-66-2 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
[2-[(E)-3-phenyliminoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C17H15NO2/c1-14(19)20-17-12-6-5-8-15(17)9-7-13-18-16-10-3-2-4-11-16/h2-13H,1H3/b9-7+,18-13? |
InChI Key |
TUHUUPVYWJACSP-LRVKHMEKSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1/C=C/C=NC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=CC=NC2=CC=CC=C2 |
Origin of Product |
United States |
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